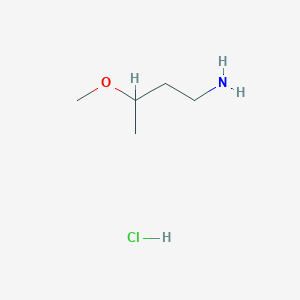![molecular formula C7H7ClN4O3 B1432212 [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride CAS No. 1417567-40-8](/img/structure/B1432212.png)
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride
Descripción general
Descripción
2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride (2-CN-HPAH) is a novel small molecule that has been studied for its potential applications in various scientific research fields. The 2-CN-HPAH molecule is a derivative of pyrimidine, and its chemical structure consists of a 5-membered ring with two nitrogen atoms, one oxygen atom, and one carbon atom. It has been found to be a potent inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which plays an important role in the regulation of the cyclic nucleotide cAMP and cGMP, two important second messengers in the body. In addition, 2-CN-HPAH has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride has been studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which plays an important role in the regulation of the cyclic nucleotide cAMP and cGMP, two important second messengers in the body. In addition, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been used in studies to investigate the potential therapeutic effects of PDE-4 inhibitors on various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been studied for its potential applications in the treatment of cancer, and it has been found to have anti-tumor effects in several types of cancer.
Mecanismo De Acción
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride acts as an inhibitor of the enzyme phosphodiesterase-4 (PDE-4). PDE-4 is responsible for the breakdown of the cyclic nucleotides cAMP and cGMP, two important second messengers in the body. By inhibiting PDE-4, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride increases the levels of cAMP and cGMP in the body, which in turn can lead to a variety of physiological effects, such as anti-inflammatory, anti-oxidant, and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride has been found to have a variety of biochemical and physiological effects. By inhibiting the enzyme PDE-4, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride increases the levels of cAMP and cGMP in the body, which can lead to a variety of physiological effects. These effects include anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride has been found to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride in laboratory experiments are its potency and its ability to increase the levels of cAMP and cGMP in the body. Its potency makes it a useful tool for studying the effects of PDE-4 inhibitors on various diseases. However, there are some limitations to using [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride in laboratory experiments. It has been found to be toxic in high doses, and its effects may not be fully understood in all contexts. In addition, it is not approved for use in humans, and it is not currently available commercially.
Direcciones Futuras
The potential applications of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride are numerous, and there are many potential future directions for research on this molecule. These include further investigation into its potential therapeutic effects in the treatment of various diseases, such as asthma, COPD, IBD, and cancer. In addition, further research could be done to explore the potential neuroprotective effects of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride and its potential applications in the treatment of neurodegenerative diseases. Furthermore, further research could be done to explore the potential toxicity of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride
Propiedades
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3.ClH/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7;/h2H,1H2,(H,12,13)(H2,9,10,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJKRPGDBHMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)

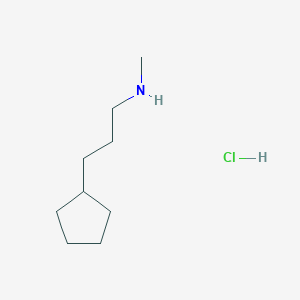
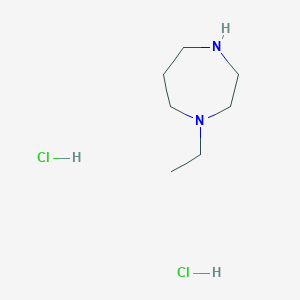
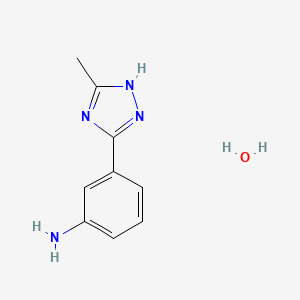
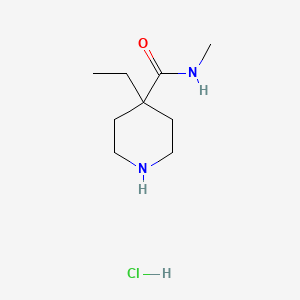
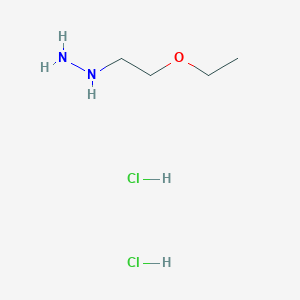
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)
![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)
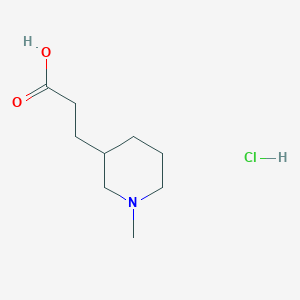
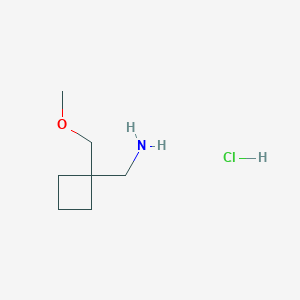

![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1432151.png)
